Methyl 3,5-Di-tert-butylbenzoate
Overview
Description
Methyl 3,5-Di-tert-butylbenzoate is an organic compound with the molecular formula C16H24O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by tert-butyl groups, and the carboxylic acid group is esterified with methanol. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,5-Di-tert-butylbenzoate can be synthesized through the esterification of 3,5-Di-tert-butylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and methanol mixture with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then neutralized, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial reactors equipped with reflux condensers and efficient mixing systems are used to carry out the esterification. The product is then subjected to distillation and purification processes to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-Di-tert-butylbenzoate undergoes various chemical reactions, including:
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromic acid in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: 3,5-Di-tert-butylbenzoic acid.
Reduction: 3,5-Di-tert-butylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3,5-Di-tert-butylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3,5-Di-tert-butylbenzoate involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butylbenzoic acid: The parent acid from which Methyl 3,5-Di-tert-butylbenzoate is derived.
3,5-Di-tert-butylbenzyl alcohol: A reduction product of the ester.
3,5-Di-tert-butylbenzaldehyde: An intermediate in the oxidation of the alcohol.
Uniqueness
This compound is unique due to its ester functional group, which imparts different reactivity compared to its acid and alcohol counterparts. The presence of tert-butyl groups provides steric hindrance, influencing its chemical behavior and stability .
Properties
IUPAC Name |
methyl 3,5-ditert-butylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-15(2,3)12-8-11(14(17)18-7)9-13(10-12)16(4,5)6/h8-10H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIOQJMJXFVPOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20533244 | |
Record name | Methyl 3,5-di-tert-butylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20533244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64277-87-8 | |
Record name | Methyl 3,5-di-tert-butylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20533244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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